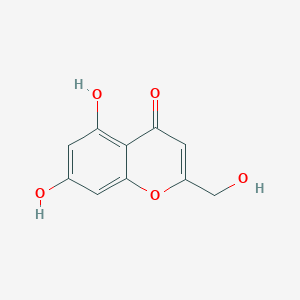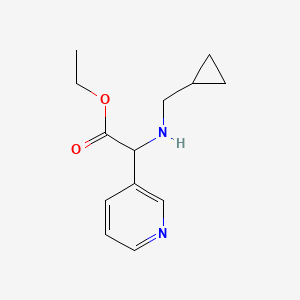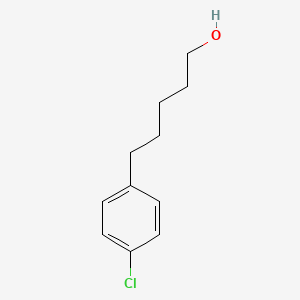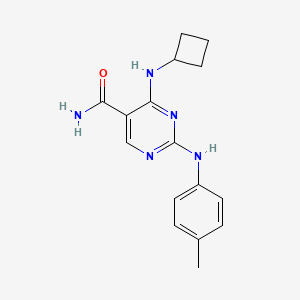
4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide is an organic compound with a benzamide structure It is characterized by the presence of a methyl group attached to the benzene ring and an amide group linked to a 2-methyl-1-oxopropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methyl-1-oxopropan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide: Similar structure with a pyridine moiety.
4-(2-Cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: Contains a cyano and fluoro group.
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate: Similar structure with a methoxy group.
Uniqueness
4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methyl-1-oxopropan-2-yl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
93628-73-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)11(15)13-12(2,3)8-14/h4-8H,1-3H3,(H,13,15) |
InChI Key |
RXAGELBKODADTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)




![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)




